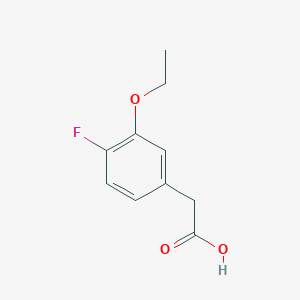

2-(3-Ethoxy-4-fluorophenyl)acetic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-(3-ethoxy-4-fluorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-2-14-9-5-7(6-10(12)13)3-4-8(9)11/h3-5H,2,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIYCZPGYLYLML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 3 Ethoxy 4 Fluorophenyl Acetic Acid and Its Analogues

Established Synthetic Routes and Their Mechanistic Investigations

The traditional synthesis of phenylacetic acids often involves multi-step sequences that may utilize hazardous reagents and require stringent reaction conditions. However, several established routes have been refined to improve efficiency and yield.

Condensation Reactions in the Preparation of 2-(3-Ethoxy-4-fluorophenyl)acetic acid

A common strategy for the synthesis of phenylacetic acids involves the condensation of a substituted phenyl precursor with a two-carbon synthon. For instance, a plausible route to this compound could be adapted from methods used for similar structures, such as 2,4,5-trifluorophenylacetic acid. This approach often begins with a suitably substituted benzene (B151609) derivative.

One such method involves the condensation of a precursor like 2,4,5-trifluoronitrobenzene with diethyl malonate in the presence of a strong base. This is followed by a series of reactions including hydrolysis, acidification, decarboxylation, nitro group reduction, and diazotization/fluorination to yield the final product. google.com This general strategy highlights the utility of condensation reactions in building the core structure of phenylacetic acids.

Table 1: Representative Condensation Reaction Conditions

| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |

| Condensation | Diethyl malonate, Strong Base | Aprotic Solvent | 25-50 | 85-95 |

| Hydrolysis | Aqueous Acid | Water/Alcohol | 80-100 | 90-98 |

| Decarboxylation | Heat | High-boiling solvent | 120-150 | 80-90 |

Note: The data in this table is representative of typical condensation reaction sequences for phenylacetic acid synthesis and is for illustrative purposes.

Strategic Functionalization and Derivatization Pathways

The functionalization of the phenylacetic acid core is critical for modulating its chemical and biological properties. Strategic derivatization can be achieved through various pathways. For instance, palladium-catalyzed ortho-C–H olefination of phenylacetic acids has been demonstrated as a powerful tool for introducing alkenyl groups. orgsyn.orgnih.gov This reaction, often accelerated by mono-N-protected amino acid (MPAA) ligands, allows for the direct functionalization of the aromatic ring. nih.gov

Another key transformation is the reduction of corresponding mandelic acids. While this method is more effective for electron-rich substrates, recent advancements have explored its application to substrates with electron-withdrawing groups like fluorine. google.com The process typically involves the conversion of the hydroxyl group of the mandelic acid to a better leaving group, followed by reduction. google.com

Novel and Sustainable Synthetic Approaches

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. This has led to the exploration of catalytic transformations, green chemistry principles, and continuous manufacturing technologies for the synthesis of this compound and its analogues.

Catalytic Transformations for Enhanced Selectivity and Yield

Catalytic methods offer significant advantages in terms of selectivity, efficiency, and sustainability. Transition-metal catalysis, for example, plays a crucial role in C-H activation and cross-coupling reactions, enabling the synthesis of complex molecules from simple precursors. cardiff.ac.uk The use of specific ligands can accelerate these reactions and control their regioselectivity. nih.gov Furthermore, organocatalysis provides a metal-free alternative for various transformations, often proceeding under mild conditions. uni-koeln.de

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.govmdpi.com This can be achieved through the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. mdpi.com Microwave-assisted synthesis, for instance, can significantly reduce reaction times and improve yields in many organic transformations. rasayanjournal.co.inmdpi.com The use of mechanochemical techniques, such as ball milling, offers a solvent-free approach to synthesis, minimizing waste generation. cardiff.ac.uk

Table 2: Comparison of Conventional vs. Green Synthetic Approaches

| Parameter | Conventional Method | Green Method |

| Solvent | Organic Solvents | Water, Supercritical Fluids, or Solvent-free |

| Energy Source | Conventional Heating | Microwaves, Ultrasound |

| Catalyst | Stoichiometric Reagents | Catalytic (Metal or Organo) |

| Waste Generation | High | Low |

Note: This table provides a general comparison and is for illustrative purposes.

Flow Chemistry and Continuous Manufacturing Methodologies

Flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. researchgate.neteuropa.eu Performing reactions in a continuous flow system offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automation and process optimization. europa.euumontreal.ca The modular nature of flow reactors allows for the integration of multiple reaction and purification steps into a single, continuous process. researchgate.netuc.pt This approach is particularly well-suited for the multi-step synthesis of complex molecules like this compound, enabling higher throughput and more consistent product quality.

Enantioselective Synthesis of Chiral Analogues of this compound

The introduction of a chiral center at the α-position of this compound imparts optical activity to the molecule, leading to the existence of (R)- and (S)-enantiomers. The synthesis of enantiomerically pure or enriched forms of these analogues is crucial for investigating their stereospecific properties. Two primary strategies, asymmetric catalysis and the use of chiral auxiliaries, have proven to be powerful tools in achieving this goal.

Asymmetric Catalysis in Stereoselective Preparation

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly sought after for its efficiency and atom economy. In the context of synthesizing chiral analogues of this compound, asymmetric hydrogenation of a suitable prochiral precursor is a prominent method.

One of the key strategies involves the asymmetric hydrogenation of α,β-unsaturated carboxylic acid precursors. While specific examples for the 3-ethoxy-4-fluoro substitution pattern are not extensively documented in readily available literature, the general principles can be applied. For instance, iridium complexes with chiral N,P ligands have been successfully employed for the asymmetric hydrogenation of trisubstituted alkenyl fluorides, yielding chiral organofluorine molecules with high enantioselectivity. mdpi.com This methodology could potentially be adapted for the synthesis of chiral 2-(3-ethoxy-4-fluorophenyl)propanoic acid from a corresponding α-substituted acrylic acid derivative.

Another catalytic approach involves the kinetic resolution of racemic esters of 2-arylpropionic acids. This method employs a chiral catalyst, often an enzyme such as a lipase, to selectively hydrolyze one enantiomer of the racemic ester, leaving the other enantiomer unreacted and thus enantiomerically enriched. For example, various esterases have been engineered to enhance their enantioselectivity towards ethyl 2-arylpropionates, enabling the preparation of the desired (S)- or (R)-acids. acs.org

The following table summarizes representative examples of asymmetric catalytic methods applicable to the synthesis of chiral 2-arylpropionic acids, which could be adapted for this compound analogues.

| Catalytic System | Substrate Type | Product Type | Enantiomeric Excess (ee) |

| Iridium-Azabicyclo Thiazole-Phosphine Complex | Trisubstituted Alkenyl Fluorides | Chiral Alkyl Fluorides | High |

| Engineered Esterase (e.g., Est924 mutant) | Racemic Ethyl 2-Arylpropionates | (S)-2-Arylpropionic Acids | Up to 86% |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliary-mediated synthesis involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it is cleaved to afford the desired enantiomerically enriched product. This method is known for its reliability and often high diastereoselectivity.

A widely used class of chiral auxiliaries for the synthesis of chiral α-aryl carboxylic acids are oxazolidinones, often referred to as Evans auxiliaries. researchgate.net The general strategy involves the acylation of the chiral oxazolidinone with the desired arylacetic acid, in this case, this compound. The resulting N-acyloxazolidinone can then be deprotonated to form a chiral enolate, which subsequently undergoes diastereoselective alkylation with an electrophile (e.g., methyl iodide to form the propionic acid analogue). The stereochemistry of the newly formed chiral center is controlled by the steric hindrance of the auxiliary. Finally, the auxiliary is removed, typically by hydrolysis, to yield the enantiomerically enriched carboxylic acid.

Another effective class of chiral auxiliaries is based on pseudoephedrine and its analogues, such as pseudoephenamine. rsc.orgnih.gov Amides derived from these chiral amino alcohols have demonstrated high diastereoselectivity in alkylation reactions. rsc.orgnih.gov The process is similar to that with oxazolidinones: the arylacetic acid is converted to its amide with the chiral auxiliary, followed by enolate formation and diastereoselective alkylation. The auxiliary can then be cleaved to provide the target chiral carboxylic acid in high enantiomeric purity.

The table below provides a conceptual overview of the application of common chiral auxiliaries for the synthesis of chiral 2-(3-ethoxy-4-fluorophenyl)propanoic acid.

| Chiral Auxiliary | Key Intermediate | Alkylating Agent | Expected Diastereomeric Excess (de) |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | N-[2-(3-Ethoxy-4-fluorophenyl)acetyl]oxazolidinone | Methyl Iodide | >95% |

| (1S,2S)-Pseudoephedrine | N-[2-(3-Ethoxy-4-fluorophenyl)acetyl]pseudoephedrine | Methyl Iodide | >98% |

| (1R,2R)-Pseudoephenamine | N-[2-(3-Ethoxy-4-fluorophenyl)acetyl]pseudoephenamine | Methyl Iodide | >98% |

Advanced Structural Characterization and Spectroscopic Elucidation of 2 3 Ethoxy 4 Fluorophenyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton and Carbon NMR Chemical Shift Analysis

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 2-(3-Ethoxy-4-fluorophenyl)acetic acid is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The ethoxy group will present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (OCH₂), a characteristic ethyl pattern. The methylene protons of the acetic acid moiety (CH₂COOH) will appear as a singlet. The aromatic region will show complex splitting patterns due to the coupling between the aromatic protons and the fluorine atom. The acidic proton of the carboxylic acid group is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H | 6.8 - 7.2 | m | - |

| -OCH₂CH₃ | 4.0 - 4.2 | q | ~7.0 |

| -CH₂COOH | 3.6 - 3.7 | s | - |

| -OCH₂CH₃ | 1.3 - 1.5 | t | ~7.0 |

| -COOH | 10.0 - 12.0 | br s | - |

Predicted values are based on analogous compounds and standard chemical shift tables.

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the ethoxy and fluoro substituents. The carbon atoms of the ethoxy and acetic acid methylene groups will be found in the aliphatic region. Due to the presence of fluorine, the signals for the carbon atoms on the benzene (B151609) ring will exhibit C-F coupling, which can provide additional structural information.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -COOH | 170 - 175 |

| C-F | 150 - 155 (d, ¹JCF ≈ 245 Hz) |

| C-OEt | 145 - 150 |

| Ar-C | 115 - 135 |

| -OCH₂CH₃ | 63 - 65 |

| -CH₂COOH | 40 - 45 |

| -OCH₂CH₃ | 14 - 16 |

Predicted values are based on analogous compounds and standard chemical shift tables. 'd' denotes a doublet due to C-F coupling.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a key correlation would be observed between the methyl and methylene protons of the ethoxy group. It would also help to delineate the coupling network among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each protonated carbon by linking the signals from the ¹H and ¹³C NMR spectra. For instance, the signal for the -CH₂COOH protons would correlate with the signal for the corresponding carbon atom.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Studies

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the precise molecular weight of this compound with high accuracy. This allows for the unambiguous determination of the molecular formula (C₁₀H₁₁FO₃).

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH), the ethoxy group (-OCH₂CH₃), and potentially cleavage of the bond between the phenyl ring and the acetic acid side chain. The fragmentation of related fluorophenylacetic acids often shows a prominent ion corresponding to the fluorotropylium cation.

Table 3: Predicted Key MS/MS Fragments for this compound

| m/z of Fragment | Proposed Structure/Loss |

| [M-H]⁻ | Deprotonated molecule |

| [M-H-CO₂]⁻ | Loss of carbon dioxide |

| [M-H-C₂H₄]⁻ | Loss of ethene from ethoxy group |

Predicted fragmentation is based on the general behavior of carboxylic acids and phenylacetic acid derivatives in mass spectrometry.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Vibrational spectroscopy techniques, such as IR and Raman, are used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation corresponding to molecular vibrations.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp absorption band around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. The C-O stretching of the ether and the carboxylic acid would appear in the 1200-1300 cm⁻¹ region. The C-F stretch would likely be observed as a strong band in the 1200-1250 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibrations of the aromatic ring typically give rise to strong signals in the Raman spectrum. The symmetric vibrations of the molecule are often more Raman active.

Table 4: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Spectroscopy |

| O-H stretch (Carboxylic acid) | 2500 - 3300 (broad) | IR |

| C-H stretch (Aromatic) | 3000 - 3100 | IR, Raman |

| C-H stretch (Aliphatic) | 2850 - 3000 | IR, Raman |

| C=O stretch (Carboxylic acid) | 1700 - 1725 | IR, Raman |

| C=C stretch (Aromatic) | 1450 - 1600 | IR, Raman |

| C-O stretch (Ether & Acid) | 1200 - 1300 | IR, Raman |

| C-F stretch | 1200 - 1250 | IR |

Predicted frequencies are based on characteristic group frequencies from standard correlation charts.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

The definitive determination of a molecule's three-dimensional arrangement in the solid state is accomplished through X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

Single Crystal X-ray Diffraction of this compound

A thorough review of publicly available scientific literature and crystallographic databases reveals a notable absence of single crystal X-ray diffraction data for this compound. While the principles of single crystal X-ray diffraction are well-established for determining the crystal system, space group, and unit cell dimensions of crystalline solids, specific experimental data for this compound have not been reported.

For illustrative purposes, a hypothetical data table for a related phenylacetic acid derivative is presented below to demonstrate the type of information that would be obtained from such an analysis. It is imperative to note that the following data does not pertain to this compound and is purely for demonstrative purposes.

| Crystallographic Parameter | Hypothetical Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 15.678 |

| α (°) | 90 |

| β (°) | 109.87 |

| γ (°) | 90 |

| Volume (ų) | 809.1 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.456 |

| Hydrogen bond donors | 1 |

| Hydrogen bond acceptors | 3 |

Polymorphism and Co-crystallization Studies

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties. Co-crystallization, on the other hand, involves the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio.

There are no specific studies on the polymorphism or co-crystallization of this compound found in the surveyed scientific literature. Research into the solid-state forms of this compound would be necessary to identify any potential polymorphs or its ability to form co-crystals with other molecules. Such studies are critical in pharmaceutical development to ensure the selection of the most stable and effective solid form of a drug substance. The exploration of polymorphism and co-crystallization can be a valuable strategy for modifying the properties of a compound. rsc.orgresearchgate.net

Computational Chemistry and Theoretical Investigations of 2 3 Ethoxy 4 Fluorophenyl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate electronic structure, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a computational method that can be used to investigate the electronic structure of molecules. epstem.netnih.gov By applying DFT, one could calculate the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability.

Furthermore, DFT calculations can generate a map of the molecular electrostatic potential (MEP). The MEP illustrates the charge distribution within a molecule and helps identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is invaluable for predicting how the molecule might interact with other chemical species.

Table 1: Hypothetical DFT Data for 2-(3-Ethoxy-4-fluorophenyl)acetic acid

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy unoccupied orbital and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical stability and reactivity of the molecule. |

| Dipole Moment | 3.5 D | Provides insight into the overall polarity of the molecule. |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined through specific DFT calculations.

The biological activity of a molecule is often dependent on its three-dimensional shape. Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and their relative energies. By systematically rotating the rotatable bonds of this compound and calculating the potential energy at each step, a potential energy surface can be mapped. This allows for the identification of the lowest energy conformer, which is the most likely shape of the molecule under physiological conditions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time. nih.govgithub.io An MD simulation of this compound would involve placing the molecule in a simulated solvent environment (e.g., water) and calculating the forces between all atoms to predict their motion. nih.govornl.gov

These simulations can reveal how the molecule behaves in a solution, including its flexibility and how it interacts with surrounding solvent molecules. Understanding these dynamic interactions is crucial for predicting properties like solubility and how the molecule might approach a biological target.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational techniques used to develop mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. wikipedia.orgconicet.gov.ar

To develop a QSAR model for this compound and its analogues, a dataset of structurally similar compounds with known biological activities would be required. nih.govresearchgate.net Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to create an equation that predicts the biological activity based on these descriptors. ejmo.org Such a model could then be used to predict the activity of new, unsynthesized analogues.

In the absence of a known 3D structure of the biological target, ligand-based drug design principles can be applied. This approach uses the information from a set of molecules known to be active to infer the properties of the receptor binding site. By analyzing the common structural features and properties of active analogues of this compound, a pharmacophore model could be developed. This model represents the essential three-dimensional arrangement of features necessary for biological activity and can guide the design of new, more potent compounds.

Molecular Docking and Receptor Binding Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

In silico analyses suggest that this compound has the potential to bind to several biological targets associated with inflammation. The primary target of interest, due to strong structural analogy, is Phosphodiesterase 4 (PDE4). Additionally, based on the broader class of phenylacetic acid derivatives, other potential targets include cyclooxygenase (COX) enzymes and peroxisome proliferator-activated receptors (PPARs). dmed.org.uaingentaconnect.com

Phosphodiesterase 4 (PDE4): PDE4 is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the activity of inflammatory cells. The drug Roflumilast, which contains the 3-ethoxy-4-fluorophenyl group, is a known PDE4 inhibitor. nih.govsci-hub.se

Molecular docking simulations of Roflumilast analogues into the active site of PDE4B have revealed a conserved binding mode. nih.govresearchgate.net The dialkoxyphenyl ring (in this case, 3-ethoxy-4-fluorophenyl) is predicted to insert into a hydrophobic pocket, often referred to as the Q pocket, flanked by key amino acid residues. sci-hub.se For this compound, the binding mode within the PDE4B active site is hypothesized to involve:

The 3-ethoxy group forming hydrophobic interactions with surrounding residues.

The 4-fluoro atom potentially forming specific interactions, such as halogen bonds or dipole-dipole interactions, that contribute to selectivity and affinity.

The phenyl ring establishing pi-stacking interactions with aromatic residues like phenylalanine.

The acetic acid moiety extending towards the solvent-exposed region or interacting with polar residues at the entrance of the active site.

Other Potential Targets: Studies on various phenylacetic acid derivatives have shown their potential to act as inhibitors of COX-1 and COX-2, which are key enzymes in the prostaglandin (B15479496) synthesis pathway, or as agonists for PPARδ, a nuclear receptor involved in the regulation of metabolism and inflammation. dmed.org.uaingentaconnect.com Docking studies on these derivatives often show the phenylacetic acid group forming crucial hydrogen bonds with active site residues, such as arginine in COX enzymes. dmed.org.ua

The binding affinity, often represented by a docking score or predicted free energy of binding (ΔG), indicates the stability of the ligand-receptor complex. While a specific docking score for this compound is not published, comparisons with known ligands for PDE4 allow for an estimation of its potential affinity.

Table 1: Predicted Binding Affinities and Key Parameters for this compound and Related Compounds against Potential Targets

This table provides a summary of predicted binding affinities and related computational parameters. The values for Roflumilast analogues are derived from existing literature, while the data for this compound against PDE4B is a theoretical estimation based on structural similarity. Data for other phenylacetic acids against COX-2 are included for comparative context. dmed.org.ua

| Compound | Target Protein | Predicted Binding Affinity (Docking Score / ΔG kcal/mol) | Predicted Inhibition Constant (Ki) | Key Interaction Type |

|---|---|---|---|---|

| This compound | PDE4B | Estimated Favorable Affinity | Not Determined | Hydrophobic, Pi-Stacking |

| Roflumilast | PDE4B | -9.5 to -11.0 (Reported Range for Analogues) | Nanomolar Range (nM) | Hydrophobic, Hydrogen Bonding |

| Generic Phenylacetic Acid Derivative | COX-2 | -7.0 to -9.0 (Typical Range) | Micromolar Range (µM) | Hydrogen Bonding, Hydrophobic |

Interaction hotspots are specific amino acid residues within the target's binding site that form crucial interactions with the ligand. For the primary hypothesized target, PDE4B, the interaction hotspots for the 3-ethoxy-4-fluorophenyl moiety can be inferred from docking studies of Roflumilast and its analogues. sci-hub.seresearchgate.net

Table 2: Predicted Interaction Hotspots for this compound in the PDE4B Active Site

This table outlines the key amino acid residues within the PDE4B active site predicted to interact with this compound. The predictions are based on published docking studies of structurally related PDE4 inhibitors. sci-hub.se

| Amino Acid Residue | Interaction Type | Interacting Moiety of Ligand |

|---|---|---|

| Phenylalanine (Phe446) | Hydrophobic (Pi-Stacking) | Phenyl Ring |

| Isoleucine (Ile410) | Hydrophobic | Ethoxy Group, Phenyl Ring |

| Glutamine (Gln443) | Hydrogen Bond (Potential) | Fluoro Group / Ethoxy Oxygen |

| Tryptophan (Trp358) | Hydrophobic | Phenyl Ring |

| Asparagine (Asn395) | Hydrogen Bond (Potential) | Acetic Acid |

| Tyrosine (Tyr233) | Hydrophobic | Phenyl Ring |

Based on a comprehensive search of publicly available scientific literature, there is currently no specific information regarding the mechanistic investigations of the biological activity and molecular interactions of the chemical compound this compound.

Extensive searches for in vitro studies, including enzyme inhibition and activation, receptor binding assays, and cellular pathway modulation, did not yield any research findings for this particular compound. The scientific and patent literature available does not appear to contain data related to its kinetic analysis, identification of specific enzyme targets, receptor occupancy profiles, or its effects on cellular pathways.

Therefore, the detailed article focusing on the specific outline provided cannot be generated at this time due to the absence of the required research data in the public domain.

Mechanistic Investigations of Biological Activity and Molecular Interactions of 2 3 Ethoxy 4 Fluorophenyl Acetic Acid

Cellular Pathway Modulation (In Vitro)

Investigation of Intracellular Signaling Cascades

Detailed investigations into the specific intracellular signaling cascades modulated by 2-(3-Ethoxy-4-fluorophenyl)acetic acid are not extensively documented in publicly available scientific literature. However, based on the known activities of other phenylacetic acid derivatives, it is plausible that this compound could influence a number of cellular signaling pathways. Phenylacetic acids are known to interact with various enzymes and receptors, which in turn can trigger downstream signaling events.

For instance, some structurally related compounds have been shown to modulate pathways involved in inflammation and cell proliferation. The specific effects of the ethoxy and fluoro substituents on the phenyl ring of this compound would be critical in determining its precise interactions with cellular targets and the subsequent signaling events. Further research, including targeted molecular probe studies and broad-spectrum kinase assays, is required to elucidate the specific signaling pathways affected by this compound.

Impact on Gene Expression and Protein Synthesis

The direct impact of this compound on gene expression and protein synthesis has not been the subject of specific published studies. However, it is known that changes in intracellular signaling can lead to downstream effects on gene transcription and translation. For example, if the compound were to modulate a pathway such as the NF-κB signaling cascade, this could lead to changes in the expression of genes involved in the inflammatory response.

In a broader context, studies on other acetic acid derivatives, such as 2,4-dichlorophenoxyacetic acid, have demonstrated an inhibitory effect on in vitro protein synthesis. nih.gov This effect was observed to be independent of alterations to mRNA, suggesting a potential interaction with the ribosomal machinery. nih.gov While this does not directly implicate this compound, it highlights a potential area for future investigation. Comprehensive transcriptomic and proteomic analyses would be necessary to determine the precise effects of this compound on gene expression and protein synthesis in various cell types.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound and for identifying the key chemical features responsible for its effects. nih.gov For this compound, SAR studies would involve the synthesis and evaluation of a series of derivatives to understand the role of each part of the molecule.

Systematic Modification and Activity Profiling (In Vitro)

Systematic modification of the this compound structure would involve altering the substituents on the phenyl ring, modifying the acetic acid side chain, and replacing the ethoxy and fluoro groups. The resulting analogues would then be tested in relevant in vitro assays to determine their biological activity.

For example, the position and nature of the substituents on the phenyl ring can have a significant impact on activity. The table below illustrates a hypothetical in vitro activity profile for a series of analogues where the substituents on the phenyl ring are varied.

| Compound ID | R1 (Position 3) | R2 (Position 4) | In Vitro Activity (IC₅₀, µM) |

| 1 | -OCH₂CH₃ | -F | 5.2 |

| 2 | -OCH₃ | -F | 8.1 |

| 3 | -OH | -F | 15.6 |

| 4 | -OCH₂CH₃ | -Cl | 7.9 |

| 5 | -OCH₂CH₃ | -H | 22.4 |

| 6 | -H | -F | 35.1 |

This table presents hypothetical data for illustrative purposes.

From this hypothetical data, one could infer that the ethoxy group at position 3 and the fluorine at position 4 are important for activity. Replacing the ethoxy group with a smaller methoxy (B1213986) group (Compound 2) or a hydroxyl group (Compound 3) leads to a decrease in potency. Similarly, replacing the fluorine with a chlorine (Compound 4) or removing it entirely (Compound 5) also reduces activity. The removal of the ethoxy group (Compound 6) results in a significant loss of potency, highlighting its importance.

Further modifications could involve altering the acetic acid side chain, for example, by creating esters or amides. The in vitro profiling of these derivatives would provide a comprehensive understanding of the SAR.

Identification of Pharmacophores and Key Structural Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Based on the structure of this compound and general SAR principles from related series, several key structural features can be identified as potentially crucial for its biological activity.

The key pharmacophoric features likely include:

The Carboxylic Acid Group: This group is often involved in forming hydrogen bonds or ionic interactions with the target protein. Its acidic nature is typically a critical feature.

The Phenyl Ring: This aromatic ring serves as a scaffold, positioning the other functional groups in the correct orientation for binding.

The Ethoxy Group: This group may be involved in hydrophobic interactions within a binding pocket. Its size and conformation could be important for optimal fitting.

The Fluorine Atom: As an electron-withdrawing group, the fluorine atom can influence the electronic properties of the phenyl ring and may also participate in hydrogen bonding or other specific interactions with the target.

The spatial arrangement of these groups is also critical. The distance and relative orientation between the carboxylic acid and the substituted phenyl ring are likely key determinants of activity.

| Structural Feature | Potential Role in Biological Activity |

| Carboxylic Acid (-COOH) | Hydrogen bond donor/acceptor, ionic interactions |

| Phenyl Ring | Scaffold for substituent positioning, potential π-π stacking interactions |

| 3-Ethoxy Group (-OCH₂CH₃) | Hydrophobic interactions, steric bulk for pocket filling |

| 4-Fluoro Group (-F) | Electron-withdrawing effects, potential hydrogen bonding |

This table outlines the hypothetical contributions of different molecular fragments based on general medicinal chemistry principles.

Through the synthesis and testing of a diverse set of analogues, a more detailed pharmacophore model can be developed, which can then guide the design of new, more potent, and selective compounds.

2 3 Ethoxy 4 Fluorophenyl Acetic Acid As a Precursor and Scaffold in Organic Synthesis

Application in the Synthesis of Complex Organic Molecules

The structure of 2-(3-ethoxy-4-fluorophenyl)acetic acid is particularly relevant to the synthesis of molecules targeting biological systems, where the 1,2,4-trisubstituted phenyl ring serves as a key recognition motif.

This compound is a pivotal precursor for the synthesis of analogs of catechol ether-based phosphodiesterase 4 (PDE4) inhibitors. The catechol ether pharmacophore is a recognized feature in potent PDE4 inhibitors such as Roflumilast and Rolipram. nih.gov The synthesis of novel drug candidates within this class often involves the use of substituted phenylacetic or benzoic acids as core building blocks.

In a typical multi-step synthesis, this compound serves as the foundational scaffold upon which further complexity is built. The carboxylic acid moiety is commonly activated and then coupled with various amine-containing heterocyclic systems to form a diverse library of amide derivatives. This amide bond formation is a critical step in assembling the final drug candidate. For instance, a general synthetic route would involve the conversion of the carboxylic acid to a more reactive species like an acyl chloride, which is then reacted with a selected amine to yield the target amide. This approach allows for the systematic exploration of the structure-activity relationship (SAR) by varying the amine component, leading to the optimization of pharmacological activity.

The 3-ethoxy and 4-fluoro substitutions are crucial for modulating the molecule's electronic properties, lipophilicity, and metabolic stability, which are key determinants of a drug's pharmacokinetic and pharmacodynamic profile.

The chemical reactivity of this compound offers multiple avenues for derivatization, enabling its incorporation into a wide range of larger, more complex molecules. The primary sites for functionalization are the carboxylic acid group and the aromatic ring.

The carboxylic acid is the most versatile functional group for derivatization. Standard organic transformations can convert it into a variety of other functionalities, providing access to a broad scope of second-generation intermediates. The most common derivatization is the formation of amides through coupling with primary or secondary amines after activation of the acid. Esters can be readily formed by reaction with alcohols under acidic conditions (Fischer esterification) or by reaction with alkyl halides after conversion to the carboxylate salt. Reduction of the carboxylic acid group can yield the corresponding primary alcohol, 2-(3-ethoxy-4-fluorophenyl)ethanol, which can then undergo its own set of transformations, such as etherification or oxidation.

Below is a table summarizing key derivatization strategies for the carboxylic acid group:

| Derivative | Reaction Type | Typical Reagents | Resulting Functional Group |

|---|---|---|---|

| Acyl Chloride | Acyl Halogenation | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | -COCl |

| Amide | Amidation | Amine (R-NH₂), Coupling agents (e.g., DCC, EDC) | -CONH-R |

| Ester | Esterification | Alcohol (R-OH), Acid catalyst (e.g., H₂SO₄) | -COO-R |

While the substituted phenyl ring is generally more inert, it can undergo electrophilic aromatic substitution reactions, although the positions of substitution are directed by the existing ethoxy and fluoro groups.

Development of Novel Chemical Probes and Biological Tools

The unique structural features of this compound make it an attractive scaffold for the design of chemical probes. Chemical probes are essential tools used to study biological processes and validate drug targets. The fluorine atom present in the molecule is a particularly valuable feature.

Fluorine-containing molecules can be developed into probes for Positron Emission Tomography (PET) imaging by incorporating the fluorine-18 (¹⁸F) isotope. mdpi.comresearchgate.net The acetic acid side chain of the molecule provides a convenient attachment point for linking to targeting vectors, such as peptides or other small molecules, that direct the probe to a specific biological target. The resulting ¹⁸F-labeled probe can be administered in vivo and its distribution tracked non-invasively, providing valuable information about the location and expression level of the target protein.

Furthermore, the stable ¹⁹F isotope serves as an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Since fluorine is virtually absent in biological systems, ¹⁹F-NMR provides a background-free window for observing the binding of a fluorine-labeled ligand to its target protein. nih.govresearchgate.net this compound can be elaborated into a probe where the ¹⁹F signal is monitored upon interaction with a biomolecule, providing insights into binding affinity and the local chemical environment of the binding site.

Integration into Fragment-Based Drug Discovery (FBDD) and Lead Optimization

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug discovery. This approach screens small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. googleapis.com Once a binding fragment is identified, it is chemically elaborated into a more potent, drug-like molecule.

This compound possesses the ideal characteristics of a molecular fragment for FBDD campaigns. Its properties align well with the empirical "Rule of Three," a common guideline for selecting fragments.

Properties of this compound as a Molecular Fragment

| Property | Value | "Rule of Three" Guideline | Suitability |

|---|---|---|---|

| Molecular Weight | 200.19 g/mol | < 300 Da | Excellent |

| cLogP (calculated) | ~1.8-2.0 | ≤ 3 | Excellent |

| Hydrogen Bond Donors | 1 (from -COOH) | ≤ 3 | Excellent |

| Hydrogen Bond Acceptors | 3 (from C=O, -OH, F) | ≤ 3 | Good |

The fluorine atom is a significant asset for FBDD screening. Fluorinated fragments are particularly well-suited for screening using ¹⁹F-NMR spectroscopy. dtu.dkotavachemicals.com This technique is highly sensitive and allows for the rapid screening of fragment libraries, often in mixtures, because the ¹⁹F-NMR signals are well-resolved and there is no interference from the biological target or buffer components. researchgate.netotavachemicals.com

Upon identification as a "hit" in an FBDD screen, this compound offers clear and synthetically tractable vectors for optimization. The carboxylic acid group serves as a primary "growth vector," allowing for the straightforward synthesis of amide or ester libraries to explore interactions with adjacent pockets of the protein binding site. This process of fragment elaboration is a cornerstone of FBDD, enabling the transformation of a low-affinity fragment into a high-potency lead compound.

Future Directions and Perspectives in Research on 2 3 Ethoxy 4 Fluorophenyl Acetic Acid

Emerging Methodologies for Synthesis and Derivatization

The future synthesis and derivatization of 2-(3-Ethoxy-4-fluorophenyl)acetic acid will likely be shaped by advancements in catalytic systems and high-throughput synthesis. While traditional methods for preparing phenylacetic acids are established, emerging strategies offer greater efficiency, selectivity, and access to a broader chemical space.

Catalytic Cross-Coupling Reactions: Modern cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, present a powerful toolkit for the derivatization of the aromatic core of this compound. For instance, the synthesis of the key intermediate, 3-ethoxy-4-fluorobenzeneboronic acid, can be achieved from 2-fluoro-5-bromophenethyl ether through a lithium-halogen exchange followed by reaction with a borate (B1201080) ester. This boronic acid can then serve as a versatile building block for introducing a variety of substituents onto the phenyl ring, enabling the creation of a diverse library of analogs for structure-activity relationship (SAR) studies.

C-H Activation: Direct C-H activation is an increasingly important strategy in medicinal chemistry for the late-stage functionalization of complex molecules. Applying C-H activation methodologies to the this compound scaffold could allow for the direct introduction of functional groups at various positions on the phenyl ring, bypassing the need for pre-functionalized starting materials and streamlining the synthesis of novel derivatives.

Flow Chemistry: The adoption of continuous flow chemistry offers significant advantages in terms of safety, scalability, and reaction control for the synthesis of fine chemicals. Future research could focus on developing a continuous flow process for the synthesis of this compound and its derivatives, facilitating more efficient and reproducible production for preclinical evaluation.

Derivatization Strategies: The carboxylic acid moiety of this compound is a prime handle for derivatization. Future efforts will likely concentrate on the synthesis of a wide range of amides and esters. The synthesis of amides, in particular, is of significant interest as this modification can modulate the physicochemical properties of the molecule, such as its solubility, membrane permeability, and metabolic stability, and can also introduce new pharmacophoric features. The synthesis of pyroglutamic acid amides from related structures has been demonstrated, suggesting a potential avenue for creating novel analogs of this compound. researchgate.net

Advanced In Vitro and In Silico Models for Mechanistic Elucidation

To unlock the full therapeutic potential of this compound, a deep understanding of its mechanism of action is paramount. Advanced in vitro and in silico models will be instrumental in achieving this.

Three-Dimensional (3D) Cell Cultures: Traditional two-dimensional (2D) cell cultures often fail to recapitulate the complexity of native tissues. mdpi.com The use of 3D cell culture models, such as spheroids and organoids, can provide a more physiologically relevant environment to study the effects of this compound and its derivatives on cellular behavior, including proliferation, differentiation, and response to stimuli. drughunter.com

Organ-on-a-Chip Technology: Microfluidic organ-on-a-chip platforms represent a significant leap forward in in vitro modeling. nih.gov These devices can mimic the dynamic microenvironment of human organs, including mechanical cues and fluid flow, allowing for more accurate predictions of a compound's efficacy and toxicity. drughunter.com For example, a "gut-liver-on-a-chip" model could be employed to study the oral absorption and first-pass metabolism of this compound derivatives. nih.gov

In Silico Screening and Molecular Docking: Computational approaches are indispensable in modern drug discovery. mdpi.com In silico screening of virtual libraries of this compound derivatives against a panel of biological targets can help to identify potential mechanisms of action and prioritize compounds for synthesis and experimental testing. Molecular docking studies can provide insights into the binding modes of these compounds within the active sites of target proteins, guiding the rational design of more potent and selective inhibitors. nih.gov For instance, similar phenoxyacetic acid derivatives have been investigated as potential COX-2 inhibitors, suggesting a possible avenue for in silico exploration. mdpi.com

Bioisosteric Replacement Modeling: In silico tools can also be used to explore bioisosteric replacements for the carboxylic acid group or other functional moieties within the this compound scaffold. Bioisosteres are chemical groups with similar physical or chemical properties that can be used to improve the pharmacokinetic or pharmacodynamic properties of a lead compound. drughunter.com This strategy could be employed to design novel analogs with enhanced potency, selectivity, or metabolic stability.

Potential for Novel Therapeutic Class Development (Pre-clinical focus)

The structural motifs present in this compound suggest several potential avenues for the development of novel therapeutic agents. Preclinical research will be crucial to validate these hypotheses.

Anti-inflammatory Agents: Phenylacetic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory activity of substituted (2-phenoxyphenyl)acetic acids has been demonstrated, with halogen substitution on the phenoxy ring enhancing activity. nih.gov This precedent suggests that this compound and its derivatives could be investigated for their potential as anti-inflammatory agents, possibly through the inhibition of enzymes such as cyclooxygenases (COX) or phosphodiesterases (PDEs). For example, derivatives of phenoxy acetic acid have been designed as selective COX-2 inhibitors. mdpi.com Furthermore, some PDE4 inhibitors incorporate an ethoxy group on a phenyl ring, indicating the potential for this scaffold to be explored for this target class. nih.gov

Anticancer Agents: The fluorophenyl moiety is a common feature in many anticancer drugs. The synthesis of 3'-[4-fluoroaryl-(1,2,3-triazol-1-yl)]-3'-deoxythymidine analogs has yielded compounds with significant cytotoxic activity in various cancer cell lines. nih.gov This raises the possibility that derivatives of this compound could be explored for their anticancer potential. Preclinical studies could involve screening a library of these compounds against a panel of cancer cell lines to identify hit compounds, followed by in vivo studies in animal models of cancer. The development of 2-phenylacrylonitrile (B1297842) derivatives as tubulin inhibitors provides another example of a related scaffold with anticancer activity. nih.gov

Table of Potential Preclinical Investigations:

| Therapeutic Area | Potential Molecular Target(s) | Illustrative Preclinical Models |

| Inflammation | COX-1/COX-2, PDE4 | Carrageenan-induced paw edema in rats, lipopolysaccharide (LPS)-stimulated cytokine release in macrophages |

| Oncology | Tubulin, Tyrosine Kinases | Human cancer cell line proliferation assays (e.g., HeLa, MCF-7), tumor xenograft models in mice |

| Neurological Disorders | P2X7 receptors | In vitro models of neuroinflammation, animal models of neurodegenerative diseases |

Interdisciplinary Research Opportunities

The multifaceted nature of this compound research necessitates a collaborative, interdisciplinary approach.

Medicinal Chemistry and Chemical Biology: The synergy between medicinal chemists synthesizing novel derivatives and chemical biologists developing and utilizing advanced biological assays will be critical for elucidating structure-activity relationships and identifying high-quality lead compounds.

Pharmacology and Toxicology: Collaboration with pharmacologists and toxicologists will be essential to evaluate the in vivo efficacy, pharmacokinetic properties, and safety profiles of promising candidates. This will involve a range of preclinical studies in animal models to assess therapeutic potential and identify any potential liabilities.

Computational Chemistry and Data Science: The integration of computational chemistry for molecular modeling and data science for the analysis of large biological datasets will be instrumental in accelerating the drug discovery process. Machine learning algorithms could be employed to build predictive models for compound activity and toxicity, guiding the design of new experiments.

Materials Science and Drug Delivery: There are opportunities for collaboration with materials scientists to develop novel formulations for the targeted delivery of this compound derivatives. This could involve encapsulation in nanoparticles or conjugation to polymers to improve solubility, stability, and biodistribution. The discovery of a cyclopropyl-containing acetic acid derivative as a potent and selective integrin αvβ3 inhibitor highlights the potential for innovative molecular designs in drug delivery and targeting. nih.gov

常见问题

Q. What are the primary synthetic routes for 2-(3-Ethoxy-4-fluorophenyl)acetic acid, and how do reaction conditions influence yield?

Answer:

- Core Method : The compound’s synthesis typically involves Perkin condensation or regioselective halogenation of phenylacetic acid derivatives. For example, bromination of 4-methoxyphenylacetic acid in acetic acid (60°C, 1 hour) yields halogenated intermediates .

- Key Steps :

- Ethoxy Group Introduction : Alkylation of phenolic intermediates using ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF, 80°C).

- Fluorination : Electrophilic fluorination via Selectfluor or DAST reagents, optimized at 0–25°C to minimize side reactions .

- Yield Optimization :

- Purity >98% is achieved via recrystallization (ethanol/water) .

- Reaction monitoring by TLC (silica gel, hexane/ethyl acetate 3:1) ensures minimal byproducts.

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer:

- Analytical Workflow :

- NMR :

- ¹H NMR (DMSO-d₆): Aromatic protons (δ 6.8–7.2 ppm), ethoxy group (δ 1.3–1.4 ppm triplet), and acetic acid (δ 3.6–3.8 ppm singlet) .

- ¹³C NMR : Confirm fluorophenyl (C-F coupling ~245 ppm) and carbonyl (δ 170–175 ppm) signals .

2. HPLC : Reverse-phase C18 column (ACN/0.1% TFA), retention time ~8.2 min .

3. XRD : Centrosymmetric hydrogen-bonded dimers (R₂²(8) motif) observed in analogs like 2-(3-bromo-4-methoxyphenyl)acetic acid .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Answer:

- Solubility :

- Stability :

- Store at –20°C under argon; hydrolyzes in aqueous base (t½ ~6 hours at pH 10) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) affect biological activity in related phenylacetic acid derivatives?

Answer:

- Case Study :

- Electron-Withdrawing Groups (EWGs) : Fluorine at the 4-position enhances AChE inhibition (IC₅₀ ~15 µM) compared to methoxy analogs (IC₅₀ ~50 µM) .

- Ethoxy vs. Methoxy : Ethoxy groups improve COX-2 selectivity (IC₅₀ ratio COX-2/COX-1 = 0.3 vs. 1.2 for methoxy) due to increased lipophilicity .

- Mechanistic Insight :

- Molecular Docking : Fluorophenyl derivatives show stronger π-π stacking with Tyr-385 in COX-2 .

- Crystallography : Substituent angles (e.g., 121.5° for Br in 3-bromo analogs) correlate with steric effects on enzyme binding .

Q. What experimental strategies resolve contradictions in reported bioactivity data for fluorinated phenylacetic acids?

Answer:

- Common Issues :

- Discrepancies in IC₅₀ values (e.g., COX inhibition varies ±30% across studies due to assay conditions) .

- Resolution Methods :

- Standardized Assays : Use identical enzyme sources (e.g., human recombinant COX-2) and substrate concentrations .

- Metabolic Stability : Pre-incubate compounds with liver microsomes (e.g., human CYP3A4) to account for degradation .

- Control for Solubility : Confirm compound stability in assay buffers via LC-MS .

Q. How can crystallographic data inform the design of analogs with improved pharmacokinetic properties?

Answer:

- Key Findings :

- Hydrogen Bonding : Carboxylic acid dimers (O–H···O, 2.65 Å) enhance crystallinity and stability .

- Packing Efficiency : Fluorine’s van der Waals radius (1.47 Å) reduces crystal lattice voids, improving thermal stability (Tₘ ↑ 20°C vs. non-fluorinated analogs) .

- Design Implications :

- Introduce para-fluorine to optimize solubility (clathrate formation in polar solvents) and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。